3-CHLORO-4-HYDROXYCINNAMIC ACID
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52507-43-4 |
|---|---|
Molecular Formula |
C9H7ClO3 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7ClO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13) |
InChI Key |
VOTXWNQLOVWHNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Cl)O |
Origin of Product |
United States |
Contextualization Within the Hydroxycinnamic Acid Family and Halogenated Phenolics in Contemporary Research
Hydroxycinnamic acids, such as ferulic, caffeic, and p-coumaric acids, are a class of phenolic compounds abundantly found in plants and are recognized for their antioxidant properties. nih.govnih.gov These compounds are integral components of the human diet, found in fruits, vegetables, coffee, and whole grains. nih.govresearchgate.net Their biological activities are largely attributed to their ability to scavenge free radicals, a property linked to the prevention of oxidative stress-related diseases. nih.govnih.govresearchgate.net The core structure of hydroxycinnamic acids, a C6-C3 phenylpropanoid skeleton, provides a versatile framework that nature has extensively modified to produce a wide range of biologically active molecules. nih.gov
The introduction of a halogen atom, specifically chlorine, onto the phenolic ring of 4-hydroxycinnamic acid to form 3-chloro-4-hydroxycinnamic acid, significantly alters its electronic and lipophilic properties. Halogenation is a common strategy in medicinal chemistry to enhance the biological activity and metabolic stability of lead compounds. The presence of an electron-withdrawing halogen atom can influence the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring. nih.gov Research into halogenated hydroxycinnamic acid derivatives has shown that such modifications can impact their antioxidant potential and lipophilicity, a critical factor in the development of new antioxidants. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇ClO₃ |
| Molecular Weight | 198.6 g/mol |
| InChI | 1S/C9H7ClO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+ |
| InChIKey | VOTXWNQLOVWHNB-DUXPYHPUSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C=CC(=O)O)Cl)O |
Significance of 3 Chloro 4 Hydroxycinnamic Acid As a Scaffold for Bioactive Molecules
The true potential of 3-chloro-4-hydroxycinnamic acid lies in its utility as a versatile scaffold for the synthesis of more complex bioactive molecules. Its structure presents multiple points for chemical modification, including the carboxylic acid, the phenolic hydroxyl group, and the double bond of the propenoic acid side chain. These reactive sites allow for the construction of diverse molecular libraries through various chemical reactions.
For instance, this compound can be used in the synthesis of aminocoumarin moieties and other prenylated molecules. cymitquimica.com It has also been identified as a biosynthetic precursor in some bacteria. cymitquimica.com The related compound, 3-chloro-4-hydroxyphenylacetic acid, a fungal metabolite, has been utilized to generate a library of amides for screening purposes. nih.gov This highlights the potential of the chlorinated hydroxyphenyl core structure as a starting point for generating novel chemical entities with potential therapeutic applications. Although a study on a library derived from 3-chloro-4-hydroxyphenylacetic acid did not show significant antiparasitic or cytotoxic activity at the tested concentration, some analogues did demonstrate an effect on the lipid content of prostate cancer cells. nih.gov
The synthesis of derivatives of hydroxycinnamic acids is an active area of research. For example, libraries of hydroxycinnamic acid amides have been synthesized and screened for antibacterial activity against resistant strains of Staphylococcus aureus. researchgate.net This demonstrates the broad potential of the hydroxycinnamic acid scaffold, which can be extended to its halogenated analogues like this compound, for the development of new antimicrobial agents.
Interdisciplinary Research Paradigms Relevant to 3 Chloro 4 Hydroxycinnamic Acid Studies
De Novo Synthesis Strategies for this compound
The primary routes for the de novo synthesis of this compound involve the condensation of a substituted aromatic aldehyde with a compound containing an active methylene (B1212753) group. The most prevalent and well-established methods are the Knoevenagel condensation and the Perkin reaction, both of which utilize 3-chloro-4-hydroxybenzaldehyde (B1581250) as the key starting material.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound possessing an active methylene group, such as malonic acid, in the presence of a basic catalyst. For the synthesis of this compound, 3-chloro-4-hydroxybenzaldehyde is reacted with malonic acid. The reaction is typically catalyzed by a weak base like pyridine (B92270) with a catalytic amount of piperidine (B6355638). tandfonline.comresearchgate.net The initially formed α,β-unsaturated dicarboxylic acid intermediate readily undergoes decarboxylation upon heating to yield the final cinnamic acid product, predominantly as the more stable (E)-isomer. researchgate.netresearchgate.net
Perkin Reaction: Developed by William Henry Perkin, this reaction provides α,β-unsaturated aromatic acids by the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid. theaic.org To synthesize this compound via this route, 3-chloro-4-hydroxybenzaldehyde is heated with acetic anhydride and an alkali salt like sodium acetate. The alkali salt acts as the base catalyst. theaic.orguns.ac.id This method also typically results in the formation of the (E)-cinnamic acid derivative. A significant drawback of the classical Perkin reaction is the requirement for high temperatures and long reaction times. uns.ac.id
The precursor, 3-chloro-4-hydroxybenzaldehyde, can be prepared through methods such as the direct chlorination of 4-hydroxybenzaldehyde. researchgate.net
Table 1: Comparison of De Novo Synthesis Strategies
| Reaction | Key Reactants | Typical Catalyst/Base | Key Features |
|---|---|---|---|
| Knoevenagel Condensation | 3-Chloro-4-hydroxybenzaldehyde, Malonic Acid | Pyridine, Piperidine | Forms an intermediate that decarboxylates; generally yields (E)-isomer. researchgate.netresearchgate.net |
| Perkin Reaction | 3-Chloro-4-hydroxybenzaldehyde, Acetic Anhydride | Sodium Acetate | Requires high temperatures; typically yields (E)-isomer. theaic.orguns.ac.id |
Derivatization and Functionalization of the Cinnamic Acid Core for Targeted Applications
The structural core of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives for various applications. The primary functional groups available for derivatization are the carboxylic acid, the phenolic hydroxyl group, the alkene double bond, and the aromatic ring.
Reactions at the Carboxylic Acid Group: The carboxylic acid moiety is readily converted into a range of functional derivatives.
Esterification: Esters can be synthesized by reacting the carboxylic acid with alcohols under acidic conditions or by using coupling agents. Alkyl chloroformates, for instance, can be used to form mixed anhydrides which then react with alcohols to yield the desired esters. researchgate.net
Amidation: Amides are commonly prepared by activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride, followed by reaction with a primary or secondary amine. researchgate.net Alternatively, coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBT) can facilitate direct amide bond formation between the cinnamic acid and an amine. researchgate.net
Reactions at the Phenolic Hydroxyl Group: The phenolic -OH group can be alkylated to form ethers. For example, reacting the corresponding benzaldehyde (B42025) precursor with alkyl bromides in the presence of a base like potassium carbonate can yield alkoxy derivatives before the cinnamic acid is formed. uns.ac.id
Reactions Involving the Alkene Double Bond:
Oxidative Cleavage: The carbon-carbon double bond can be selectively cleaved using oxidizing agents. For instance, treatment with hydrogen peroxide catalyzed by vanadium(V) oxide can break the double bond to yield the corresponding benzaldehyde derivative (in this case, 3-chloro-4-hydroxybenzaldehyde). researchgate.netmdpi.com
Addition Reactions: The double bond can undergo addition reactions, such as bromination, which leads to the formation of a 2,3-dibromo-3-phenylpropanoic acid derivative. rsc.org
Decarboxylative Functionalization: Recent advances have shown that cinnamic acids can undergo decarboxylative reactions where the carboxylic acid group is removed and replaced. For example, a metal-free decarboxylative sulfono functionalization can convert cinnamic acids into (E)-vinyl sulfones. tandfonline.comtheaic.org
Functionalization of the Aromatic Ring: While the existing substituents direct further electrophilic aromatic substitution, modern methods like palladium-catalyzed C-H activation allow for the direct functionalization of specific C-H bonds on the aromatic ring, opening pathways to novel analogues. researchgate.nettandfonline.com
Stereoselective Synthesis of this compound Isomers and Their Analytical Resolution
The double bond in the propenoic acid side chain of this compound gives rise to two geometric isomers: (E) and (Z). The (E)-isomer, where the aromatic ring and the carboxylic acid group are on opposite sides of the double bond (trans), is the thermodynamically more stable and is typically the major product in standard syntheses like the Knoevenagel and Perkin reactions. researchgate.netresearchgate.net
Stereoselective Synthesis of (E)-Isomers: The Knoevenagel-Doebner condensation is highly stereoselective for the (E)-isomer, often yielding it exclusively. researchgate.netresearchgate.net This selectivity is driven by the steric hindrance in the transition state leading to the less stable (Z)-isomer.
Stereoselective Synthesis of (Z)-Isomers: The synthesis of the less stable (Z)-isomer is more challenging and requires specific methodologies.
Modified Horner-Wadsworth-Emmons (HWE) Reaction: Certain modifications of the HWE reaction, particularly using specific phosphonate (B1237965) reagents like the Ando-phosphonate under cryogenic conditions, can achieve high selectivity for the (Z)-isomer. researchgate.net
Photoisomerization: The (Z)-isomer can be obtained by UV irradiation of a solution of the (E)-isomer. This process leads to a photostationary state containing a mixture of both isomers, from which the (Z)-isomer must be separated. nih.gov
Stereospecific Bromination-Decarboxylation: A tandem sequence involving the bromination of cinnamic acids to form β-lactone intermediates, followed by decarboxylation, can stereospecifically yield cis-(or Z)-β-bromostyrenes. nih.gov While this produces a different compound, it illustrates a stereocontrolled pathway starting from cinnamic acids.
Analytical Resolution of Isomers: High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of (E) and (Z) isomers of cinnamic acid derivatives. Reversed-phase HPLC, often using a C18 column, with a mobile phase consisting of an acidified water/methanol or water/acetonitrile gradient, allows for effective separation of the geometric isomers. mdpi.comtandfonline.comscirp.org The distinct retention times of the (E) and (Z) forms enable their analytical resolution and purity assessment. tandfonline.com
Environmentally Conscious Approaches in the Synthesis of this compound Derivatives
Growing emphasis on green chemistry has spurred the development of more sustainable methods for synthesizing cinnamic acids, focusing on reducing hazardous waste, minimizing energy consumption, and using renewable resources.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. youtube.comchemicaljournals.comijnrd.org For the Knoevenagel condensation, microwave-assisted, solvent-free synthesis has been shown to dramatically reduce reaction times from hours to minutes and increase yields. researchgate.nettandfonline.com For example, the condensation of aromatic aldehydes with malonic acid can be efficiently catalyzed by lithium chloride tandfonline.com or polyphosphate ester (PPE) researchgate.net under microwave and solvent-free conditions.
Sonochemistry: The use of ultrasound as an energy source can also enhance reaction rates and yields. beilstein-journals.orgnih.gov The Perkin reaction for synthesizing cinnamic acid has been successfully performed using sonication, offering a milder alternative to high-temperature conventional heating. uns.ac.id Knoevenagel condensations under ultrasound irradiation, catalyzed by materials like expansive graphite, have also been reported with high yields. researchgate.net
Green Catalysts and Solvents:
Alternative Catalysts: The traditional use of toxic solvents and catalysts like pyridine and piperidine is being replaced by more benign alternatives. tandfonline.comresearchgate.net Environmentally friendly catalysts include reusable heterogeneous catalysts, tandfonline.com simple salts like lithium chloride, tandfonline.com and even catalysts derived from agro-waste, such as the ash from watermelon peels. benthamdirect.com
Solvent-Free and Water-Mediated Reactions: Performing reactions without a solvent ("dry media") or using water as the solvent are key green chemistry principles. tandfonline.comrsc.orgtandfonline.comrsc.org Solvent-free Knoevenagel condensations can be achieved by simply grinding the reactants with a solid catalyst. researchgate.net Water has also been shown to be an effective medium for the Knoevenagel reaction, in some cases proceeding even without a traditional catalyst. rsc.orgrsc.org
Table 2: Examples of Environmentally Conscious Synthesis Conditions for Cinnamic Acid Derivatives
| Method | Catalyst/Medium | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Microwave-Assisted Knoevenagel | Lithium Chloride / Basic Alumina | Solvent-free, 3-8 min | Rapid, high yield, high purity | tandfonline.com |
| Microwave-Assisted Knoevenagel | Polyphosphate Ester (PPE) | Solvent-free, 3-4 min | Rapid, high yield | researchgate.net |
| Sonochemical Perkin Reaction | Sodium Acetate | 70°C, 60 min | Milder conditions than conventional heating | uns.ac.id |
| Knoevenagel Condensation | Agro-Waste (Watermelon Peel Ash) | Microwave, solvent-free, rt | Use of renewable, inexpensive catalyst | benthamdirect.com |
| Knoevenagel Condensation | None | Water | Catalyst-free, environmentally benign solvent | rsc.orgrsc.org |
Advanced Studies on the Shikimate and Phenylpropanoid Pathways Leading to Hydroxycinnamic Acids
The backbone of this compound is derived from the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway. This pathway is essential for microorganisms and plants, but not animals, for the production of aromatic amino acids. hebmu.edu.cn It begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and D-erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) cycle) and proceeds through a series of intermediates, with shikimic acid being a central one. hebmu.edu.cnresearchgate.net
Following its synthesis, L-phenylalanine enters the phenylpropanoid pathway, a major anabolic route in plants responsible for a vast array of secondary metabolites, including lignin (B12514952), flavonoids, and phenolic acids. frontiersin.orgnih.gov The initial steps of this pathway convert L-phenylalanine into p-coumaric acid, a key hydroxycinnamic acid and a direct precursor for more complex derivatives.
The core enzymatic reactions are:
Phenylalanine Ammonia Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid. nih.gov
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H introduces a hydroxyl group at the C4 position of the phenyl ring of cinnamic acid, yielding p-coumaric acid (4-hydroxycinnamic acid). nih.gov
4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, which can then be directed into various downstream branches of the phenylpropanoid pathway. frontiersin.org
These interconnected pathways provide the foundational hydroxycinnamic acid structure upon which further modifications, such as chlorination, can occur. researchgate.nettaylorfrancis.com
Table 1: Key Enzymes in the Biosynthesis of Hydroxycinnamic Acid Precursors
| Enzyme | Abbreviation | Pathway | Function |
|---|---|---|---|
| 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase | DAHPS | Shikimate | First committed step, catalyzes the condensation of phosphoenolpyruvate and erythrose 4-phosphate. nih.gov |
| Shikimate Dehydrogenase | --- | Shikimate | Catalyzes the reversible NADP+-dependent dehydrogenation of shikimate to 3-dehydroshikimate. |
| 5-enolpyruvylshikimate-3-phosphate synthase | EPSPS | Shikimate | Catalyzes the reaction to form 5-enolpyruvylshikimate-3-phosphate, a key intermediate. nih.gov |
| Chorismate Synthase | --- | Shikimate | Catalyzes the final step in the main shikimate pathway, leading to chorismate. |
| Phenylalanine Ammonia Lyase | PAL | Phenylpropanoid | Catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. nih.govnih.gov |
| Cinnamate 4-hydroxylase | C4H | Phenylpropanoid | A monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid. frontiersin.orgnih.gov |
| 4-Coumarate-CoA Ligase | 4CL | Phenylpropanoid | Activates p-coumaric acid by converting it to its corresponding CoA-thioester. nih.gov |
Enzymatic Mechanisms of Halogenation and Hydroxylation in Related Natural Products
The formation of this compound from its precursor, 4-hydroxycinnamic acid (p-coumaric acid), would require a specific chlorination step at the C3 position of the phenyl ring. This reaction is catalyzed by a class of enzymes known as halogenases.
Enzymatic Halogenation: Chloroperoxidases are a key type of halogenating enzyme. For instance, a chloroperoxidase from the fungus Caldariomyces fumago has been shown to catalyze the halogenation of trans-cinnamic acid and its derivatives, including 4-hydroxycinnamic acid. nih.gov In the presence of hydrogen peroxide and chloride ions (Cl-), this enzyme can convert suitable cinnamic acid substrates into halogenated products. nih.gov While the primary products identified in these reactions are often 2-halo-3-hydroxycarboxylic acids, the study demonstrates the enzymatic potential for chlorinating the cinnamic acid scaffold. nih.gov The substrate specificity of these enzymes is critical; for example, the chloroperoxidase from Caldariomyces fumago does not act on substrates with strong electron-withdrawing groups like 4-nitrocinnamic acid. nih.gov
Enzymatic Hydroxylation: Hydroxylation is a common reaction in secondary metabolism, often catalyzed by monooxygenases, such as cytochrome P450 enzymes, and peroxidases. nih.gov These enzymes are responsible for introducing hydroxyl (-OH) groups onto aromatic rings in a highly selective manner. nih.gov The synthesis of p-coumaric acid itself relies on the C4H enzyme, a P450 monooxygenase. nih.gov Further hydroxylation of p-coumaric acid at the C3 position is also a known biological reaction, catalyzed by p-coumarate 3-hydroxylase (C3H), to produce caffeic acid. nih.gov This demonstrates the existence of enzymatic machinery capable of precisely hydroxylating the phenyl ring of cinnamic acid derivatives, a foundational step that occurs prior to potential chlorination in the biosynthesis of related compounds.
Genetic Engineering and Synthetic Biology Approaches for Modulating this compound Precursor Production
Given that the direct biosynthesis of this compound is not well-established, synthetic biology efforts focus on increasing the availability of its key precursors, namely L-phenylalanine and p-coumaric acid. By engineering the shikimate and phenylpropanoid pathways, the carbon flux can be directed towards these molecules. frontiersin.org
Another approach is the direct overexpression or downregulation of key enzymatic genes. frontiersin.org Enhancing the expression of PAL and C4H, the first two enzymes in the phenylpropanoid pathway, can increase the conversion of phenylalanine into p-coumaric acid. frontiersin.org Furthermore, metabolic engineering can be used to reprogram primary metabolism to increase the supply of precursors like phosphoenolpyruvate and erythrose-4-phosphate, thereby boosting the entire pathway's output. mdpi.com Heterologous reconstitution of pathway branches in microbial hosts like yeast or bacteria is also a common strategy to produce plant-derived phenylpropanoids. frontiersin.org
Table 2: Genetic Engineering Strategies for Precursor Enhancement
| Target | Strategy | Organism Type | Desired Outcome |
|---|---|---|---|
| MYB Transcription Factors | Overexpression | Plants | Upregulation of multiple genes in the phenylpropanoid pathway, increasing metabolite production. researchgate.netnih.gov |
| Phenylalanine Ammonia Lyase (PAL) | Overexpression | Plants, Microbes | Increased conversion of L-phenylalanine to cinnamic acid, boosting pathway flux. nih.gov |
| Cinnamate 4-hydroxylase (C4H) | Overexpression | Plants, Microbes | Enhanced synthesis of p-coumaric acid from cinnamic acid. frontiersin.org |
| Shikimate Pathway Enzymes (e.g., DAHPS) | Deregulation/Overexpression | Microbes, Plants | Increased production of aromatic amino acid precursors, including L-phenylalanine. nih.gov |
| Pathway Competitors | Downregulation/Knockout | Plants | Reduced carbon flow into competing metabolic pathways, redirecting it towards phenylpropanoids. frontiersin.org |
Metabolomic Profiling of Organisms Producing Related Halogenated Cinnamic Acid Derivatives
Metabolomics provides a powerful analytical approach to identify and quantify the complete set of small-molecule metabolites within an organism. This technique is invaluable for discovering novel natural products and for understanding how metabolic pathways are regulated.
While organisms that naturally produce this compound are not widely documented, metabolomic studies on organisms exposed to related cinnamic acid derivatives provide insight into the metabolic impact and potential biotransformation of these compounds. For example, nuclear magnetic resonance (NMR)-based metabolomics has been used to study the metabolic alterations in Escherichia coli when exposed to trans-cinnamic acid, p-coumaric acid, and ferulic acid. nih.gov
Such studies reveal significant changes in the bacterial metabolome, affecting pathways related to amino acids, energy metabolism, and cell membrane precursors. nih.gov The analysis can distinguish the metabolic responses caused by different cinnamic acid derivatives, indicating that functional groups on the phenyl ring significantly influence their biological interactions. nih.gov If an organism were discovered to produce halogenated cinnamic acids, a similar metabolomic profiling approach would be essential. By comparing the metabolome of the producing strain against a non-producing mutant or control, researchers could identify the specific compound and other related intermediates in its biosynthetic pathway, thereby helping to elucidate the novel enzymatic steps involved in its formation.
Mechanistic Dissection of Biological Activities of 3 Chloro 4 Hydroxycinnamic Acid and Its Cognate Derivatives in Preclinical Models
Comprehensive Analysis of Antioxidant Mechanisms
The antioxidant capabilities of 3-chloro-4-hydroxycinnamic acid and related hydroxycinnamic acid (HCA) derivatives are a cornerstone of their biological activity. These compounds employ a multi-pronged approach to mitigate oxidative stress, which involves direct interaction with reactive species and modulation of endogenous defense systems. Their efficacy is intrinsically linked to their chemical structure, particularly the arrangement of hydroxyl and other substituent groups on the aromatic ring. nih.gov
In-depth Investigation of Hydrogen Atom Transfer (HAT) Pathways
The Hydrogen Atom Transfer (HAT) mechanism is a primary pathway through which hydroxycinnamic acids exert their antioxidant effects. nih.gov This process involves the direct donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. nih.gov The presence of an unsaturated bond in the side chain of HCAs is considered vital for this activity. The ability of a HCA to donate a hydrogen atom is a key determinant of its antioxidant potency. This process is crucial in preventing or inhibiting the oxidation of other molecules. nih.govrsc.org The general mechanism for the oxidation of phenolic groups, which is central to the HAT pathway, involves the formation of a phenolate (B1203915) ion that can then be oxidized to a phenoxyl radical. nih.gov
Characterization of Single Electron Transfer (SET) and Sequential Proton Loss Electron Transfer (SPLET) Mechanisms
Beyond HAT, hydroxycinnamic acids can also neutralize free radicals through mechanisms involving electron transfer. The Single Electron Transfer (SET) pathway involves the transfer of a single electron to a radical species. nih.gov
A related and significant mechanism is the Sequential Proton-Loss Electron-Transfer (SPLET). nih.gov In aqueous environments, deprotonated HCAs show a high tendency to engage in the SPLET mechanism. nih.gov This process involves the initial deprotonation of a hydroxyl group, forming a phenoxide anion, which then donates an electron to a radical. Theoretical studies on flavonoids, which share structural similarities with HCAs, have shown that the 4'-OH and 7-OH groups are thermodynamically preferred sites for deprotonation. nih.gov The reaction enthalpies associated with SPLET are a key area of investigation to understand the antioxidant action of these deprotonated species. nih.gov
Modulation of Endogenous Oxidative Stress Response Pathways
In addition to directly scavenging radicals, there is evidence that polyphenolic compounds like hydroxycinnamic acids can exert indirect antioxidant effects by upregulating the body's own antioxidant defense systems. nih.gov This involves influencing the expression and activity of endogenous antioxidant enzymes. While direct evidence for this compound is still emerging, the broader class of HCAs is known to modulate pathways that help maintain cellular homeostasis and protect against oxidative damage. nih.gov For instance, some antioxidants can stimulate the secretion of enzymes like matrix metalloproteinase 9 (MMP9), which plays a role in the cellular response to oxidative stress. nih.gov
Role in Scavenging Diverse Reactive Oxygen Species (ROS) and Free Radicals
Hydroxycinnamic acids have demonstrated the ability to scavenge a wide variety of reactive oxygen species (ROS) and free radicals. core.ac.uk These reactive molecules, if left unchecked, can cause significant damage to cellular components. The scavenging activity of HCAs is a critical aspect of their protective effects. Studies have shown that HCAs can effectively neutralize radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov The effectiveness of this scavenging activity is often dependent on the specific structure of the HCA derivative.
Interactive Table: Radical Scavenging Activity of Selected Hydroxycinnamic Acid Derivatives
| Compound | Radical Scavenging Activity (Assay Dependent) | Reference |
|---|---|---|
| Caffeic Acid | Potent | nih.gov |
| Ferulic Acid | Less potent than caffeic acid | nih.gov |
| m-Coumaric Acid | Inactive in some assays | nih.gov |
Protection of Biological Macromolecules from Oxidative Damage
A crucial consequence of the antioxidant activity of hydroxycinnamic acids is the protection of vital biological macromolecules, such as proteins and lipids, from oxidative damage. nih.govcore.ac.uk By neutralizing free radicals, these compounds prevent the initiation and propagation of oxidative chain reactions that can lead to lipid peroxidation and protein oxidation. core.ac.uk The ability to protect low-density lipoproteins (LDL) from oxidation is a particularly noteworthy effect, as oxidized LDL is a key factor in the development of atherosclerosis. core.ac.uk
Molecular Basis of Anti-inflammatory Action
The anti-inflammatory properties of this compound and its derivatives are closely linked to their antioxidant activities and their ability to modulate key inflammatory pathways. nih.govnih.govnih.gov Chronic inflammation is often associated with oxidative stress, creating a vicious cycle. By mitigating oxidative stress, HCAs can help to dampen the inflammatory response.
Research on various hydroxycinnamic acid derivatives has shed light on the molecular mechanisms underlying their anti-inflammatory effects. For example, derivatives isolated from corn bran have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This inhibition occurs in a dose-dependent manner. nih.gov
Furthermore, these compounds can suppress the activity of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS. nih.govnih.gov Studies on 4-hydroxycinnamic acid have demonstrated its ability to reduce the levels of pro-inflammatory cytokines such as interleukin-5 (IL-5) and IL-13, as well as inhibit the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9), all of which are crucial mediators of inflammation. nih.govnih.gov
Interactive Table: Anti-inflammatory Activity of Selected Hydroxycinnamic Acid Derivatives
| Compound | Effect on Inflammatory Markers | Reference |
|---|---|---|
| p-Coumaric Acid (CA) | Inhibition of NO production and iNOS expression | nih.gov |
| Ferulic Acid (FA) | Inhibition of NO production and iNOS expression | nih.gov |
| p-Dicoumaroyl-putrescine (DCP) | Potent inhibition of NO production, iNOS expression, and NF-κB activity | nih.gov |
| Diferuloylputrescine (DFP) | Most potent inhibition of NO production, iNOS expression, and NF-κB activity among tested derivatives | nih.gov |
Regulation of Pro-inflammatory Cytokine and Mediator Expression (e.g., TNF-α, IL-1β, PGE2)
Research has demonstrated that hydroxycinnamic acid derivatives can significantly reduce the production of pro-inflammatory cytokines. For instance, 4-hydroxycinnamic acid has been shown to decrease the production of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) in preclinical models of inflammation. nih.gov In studies involving lipopolysaccharide (LPS)-stimulated macrophages, a common model for studying inflammation, derivatives of hydroxycinnamic acid have been observed to suppress the expression of these key inflammatory cytokines. nih.gov The suppression of these cytokines is a critical aspect of the anti-inflammatory effects of these compounds, as TNF-α and IL-1β are pivotal in amplifying and perpetuating inflammatory responses.
Furthermore, some hydroxycinnamic acid derivatives have been found to inhibit the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation and pain. This inhibition is often linked to the suppression of the enzymes responsible for its synthesis.
Inhibition of Key Inflammatory Enzymes (e.g., iNOS, COX-2)
A significant mechanism underlying the anti-inflammatory activity of hydroxycinnamic acid derivatives is the inhibition of enzymes that are crucial for the inflammatory process. Notably, these compounds have been shown to inhibit the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov
In LPS-stimulated RAW 264.7 macrophage cells, hydroxycinnamic acid derivatives have demonstrated a dose-dependent inhibition of nitric oxide (NO) production by suppressing the expression of the iNOS enzyme at both the mRNA and protein levels. nih.gov Similarly, these compounds can downregulate the expression of COX-2, the enzyme responsible for producing pro-inflammatory prostaglandins (B1171923) like PGE2. The inhibition of both iNOS and COX-2 by these compounds highlights their potential to broadly dampen inflammatory responses.
Interrogation of Cellular Signaling Pathways (e.g., NF-κB, MAPKs, Akt, Nrf2)
The anti-inflammatory effects of this compound and its cognate derivatives are orchestrated through the modulation of several key intracellular signaling pathways.
Nuclear Factor-kappa B (NF-κB): The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory agents. Hydroxycinnamic acid derivatives have been shown to suppress the activation of NF-κB. nih.govnih.gov This is often achieved by preventing the degradation of its inhibitory protein, IκBα, thereby blocking the translocation of the active NF-κB subunit to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes. nih.gov
Mitogen-Activated Protein Kinases (MAPKs): The MAPK signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are also critically involved in the inflammatory response. Studies have revealed that 4-hydroxycinnamic acid can significantly decrease the phosphorylation of ERK, JNK, and p38 in models of inflammation. nih.gov By inhibiting the activation of these MAPKs, these compounds can effectively reduce the downstream expression of inflammatory mediators.
Akt Pathway: The Akt signaling pathway, also known as the PI3K/Akt pathway, is involved in cell survival and proliferation and can also influence inflammatory responses. Some evidence suggests that the interplay between different signaling pathways, including Akt, can regulate the inflammatory process. researchgate.net
Nuclear factor erythroid 2-related factor 2 (Nrf2): The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress and also plays a role in modulating inflammation. mdpi.com Activation of the Nrf2 pathway can lead to the expression of antioxidant and cytoprotective enzymes. mdpi.com Some hydroxycinnamic acid derivatives have been shown to activate the Nrf2 pathway, which can contribute to their anti-inflammatory effects by counteracting oxidative stress, a common feature of inflammation. mdpi.comnih.gov There is also a known crosstalk between the Nrf2 and NF-κB pathways, where activation of Nrf2 can lead to the suppression of NF-κB activity. nih.govmdpi.com
Influence on Macrophage Activation and Immune Cell Phenotypes
Macrophages are key players in the immune response and can adopt different activation states, or phenotypes, which can be broadly categorized as pro-inflammatory (M1-like) or anti-inflammatory/pro-resolving (M2-like). researchgate.net The inflammatory microenvironment, including the presence of bacterial components like lipopolysaccharide (LPS), can induce macrophage activation. nih.gov
Hydroxycinnamic acid derivatives can influence macrophage activation. nih.gov By inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways, these compounds can potentially skew macrophage polarization away from a pro-inflammatory M1-like phenotype. nih.gov This modulation of macrophage function is a crucial aspect of their immunomodulatory and anti-inflammatory properties. The ability to influence immune cell phenotypes highlights the potential of these compounds to not only suppress inflammation but also to promote the resolution of the inflammatory response. researchgate.net
Antimicrobial Activity Mechanisms
Beyond their anti-inflammatory effects, certain hydroxycinnamic acids and their derivatives exhibit antimicrobial properties against a range of pathogens.
Antifungal Mechanisms: Interaction with Cellular Components (e.g., Ergosterol (B1671047), Cell Wall)
The fungal cell membrane and cell wall are primary targets for antifungal agents. slideshare.net Ergosterol is a vital component of the fungal cell membrane, playing a crucial role in maintaining membrane fluidity and integrity. mdpi.comresearchgate.net Many antifungal drugs function by inhibiting the biosynthesis of ergosterol, leading to a depleted or altered sterol composition in the membrane, which ultimately compromises fungal cell viability. mdpi.com
The fungal cell wall, a structure unique to fungi and absent in mammalian cells, provides another attractive target for antifungal therapy. researchgate.net It is composed primarily of glucans, chitin, and mannoproteins. researchgate.net Agents that inhibit the synthesis of these essential cell wall components can lead to cell lysis and death. researchgate.netnih.gov For example, echinocandins are a class of antifungal drugs that specifically inhibit β-1,3-D-glucan synthase, a key enzyme in the synthesis of glucan. nih.gov While the direct interaction of this compound with ergosterol or the fungal cell wall is not extensively detailed in the provided context, the general mechanisms of antifungal action often involve targeting these essential fungal structures.
Antibacterial Mechanisms and Identification of Molecular Targets
Hydroxycinnamic acids have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, trans-4-hydroxycinnamic acid has been shown to inhibit the growth of various bacteria. nih.gov The precise molecular targets can vary, but the antibacterial action of phenolic compounds often involves disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of these compounds can facilitate their interaction with the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. Further research is needed to fully elucidate the specific molecular targets of this compound within bacterial cells.
Investigation of Synergy with Established Antimicrobial Agents
Direct studies detailing the synergistic antimicrobial activity of this compound with established agents are not prominently available. However, research on related cinnamic acid derivatives provides a basis for potential synergistic interactions. For instance, cinnamic acid itself has been shown to synergistically enhance the efficacy of anti-tuberculosis drugs like amikacin (B45834) and ofloxacin (B1677185) against Mycobacterium tuberculosis. nih.gov This suggests that cinnamic acid derivatives could modulate bacterial defenses or permeability, thereby lowering the effective concentration of conventional antibiotics.
The antimicrobial activity of HCAs is well-documented. For example, trans-4-hydroxycinnamic acid has demonstrated inhibitory effects against various Gram-positive and some Gram-negative bacteria. nih.gov The mechanism is thought to involve disruption of cell membranes and interference with essential enzymatic activities. nih.gov The introduction of a chlorine atom to the HCA structure, as in this compound, may enhance its antimicrobial potency and its ability to act in synergy with other drugs, a hypothesis that warrants further preclinical investigation.
Table 1: Antimicrobial Activity of Related Cinnamic Acid Derivatives
| Compound | Target Microorganism | Observed Effect | Reference |
|---|---|---|---|
| Cinnamic Acid | Mycobacterium tuberculosis | Synergistic effect with amikacin, ofloxacin | nih.gov |
| trans-4-Hydroxycinnamic Acid | Gram-positive & some Gram-negative bacteria | Growth inhibition (IC50: 100-170 µg/ml) | nih.gov |
Mechanisms of Other Relevant Biological Activities (Preclinical Studies)
The anticancer potential of hydroxycinnamic acids is a significant area of research, with studies demonstrating their ability to inhibit cancer cell growth through multiple mechanisms. nih.govccsenet.orgccsenet.org While specific data on this compound is scarce, the activities of its parent compound, p-hydroxycinnamic acid (p-HCA), and other HCAs like caffeic acid and ferulic acid, have been extensively studied. These compounds have been shown to possess antioxidant, anti-inflammatory, and direct anticancer effects. nih.gov
Hydroxycinnamic acids can exert anticancer effects by inducing oxidative stress and subsequent DNA damage in cancer cells. nih.gov This selective toxicity is often attributed to the pro-oxidant environment within tumor cells. While HCAs are known for their antioxidant properties, under certain conditions, they can generate reactive oxygen species (ROS), leading to DNA strand breaks and activation of DNA damage response pathways. This can trigger cell death in rapidly proliferating cancer cells that may already have compromised DNA repair mechanisms. For example, some phenolic acids have been shown to reduce cancer cell growth by inducing apoptosis and regulating oxidative stress. foodandnutritionjournal.org
A primary mechanism of the anticancer activity of HCAs is the induction of cell cycle arrest and apoptosis. nih.govccsenet.org Preclinical studies on various cancer cell lines have shown that HCAs can halt the cell cycle at different phases, preventing cancer cell proliferation. For instance, cinnamic acid derivatives have been shown to induce cell cycle arrest, leading to cell death in carcinoma cell lines. researchgate.net
Apoptosis, or programmed cell death, is another key outcome of HCA treatment. In human liver cancer (HepG2) cells, p-hydroxycinnamic acid was found to stimulate cell death by increasing the levels of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov Furthermore, diCQA (dicaffeoylquinic acid) fractions, which are derivatives of caffeic acid, inhibited the proliferation of human colon cancer cells by inducing apoptosis rather than by arresting the cell cycle. ccsenet.org The process often involves the modulation of key regulatory proteins. For example, some anticancer compounds induce apoptosis by increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2, thereby altering the Bax/Bcl-2 ratio in favor of cell death. frontiersin.org Synthetic tryptanthrin (B1681603) derivatives, as another example, were found to induce caspase-dependent apoptosis in hepatocellular carcinoma cells. mdpi.com
Table 2: Effects of Hydroxycinnamic Acids on Cell Cycle and Apoptosis in Cancer Cells
| Compound/Derivative | Cell Line | Mechanism | Observed Effect | Reference |
|---|---|---|---|---|
| p-Hydroxycinnamic Acid | HepG2 (Liver Cancer) | Increased caspase-3 levels | Stimulation of cell death | nih.gov |
| diCQA fractions | RKO, HT-29 (Colon Cancer) | Induction of apoptosis | Inhibition of cell proliferation | ccsenet.org |
| Quillaic Acid Derivative (Compound E) | HCT116 (Colon Cancer) | G1 phase arrest, increased Bax/Bcl-2 ratio | Induction of apoptosis | frontiersin.org |
| Cinnamic Acid Derivatives | Various Carcinoma Cells | Induction of cell death | Cell cycle arrest | researchgate.net |
The development of multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. Some natural compounds have been shown to overcome MDR. While there is no direct evidence for this compound, related compounds have shown promise. For example, tryptanthrin has been reported to inhibit the function of P-glycoprotein (MDR1), a key efflux pump responsible for clearing chemotherapeutic drugs from cancer cells. mdpi.com By inhibiting such pumps, these compounds can restore or enhance the sensitivity of resistant cancer cells to conventional anticancer drugs. The structural features of this compound could potentially allow it to interact with MDR-associated proteins, but this requires experimental validation.
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often linked to oxidative stress and inflammation. nih.gov Hydroxycinnamic acids and their derivatives are being investigated for their neuroprotective potential. nih.gov Alkyl esters of caffeic acid, for instance, have been shown to promote neuronal survival and enhance nerve growth factor (NGF)-induced neurite outgrowth in PC12 neuronal cells, suggesting a role in neuronal regeneration and protection. nih.gov The proposed mechanism for this neurotrophic effect involves the phosphatidylinositol 3-kinase (PI3K) signaling pathway. nih.gov
Other natural compounds like sulforaphane (B1684495) have demonstrated neuroprotective effects in preclinical models of Alzheimer's disease by mitigating oxidative stress, inflammation, and the accumulation of pathological proteins like amyloid-beta and tau. researchgate.netmdpi.com Flavonoids such as hesperidin (B1673128) and quercetin (B1663063) have also been shown to protect neurons by modulating apoptotic pathways and reducing neuroinflammation. mdpi.com Given the established antioxidant and anti-inflammatory properties of HCAs, it is plausible that this compound could exert neuroprotective effects, although specific preclinical studies are needed to confirm this.
Table 3: Preclinical Neuroprotective Findings for Related Compounds
| Compound/Class | Preclinical Model | Potential Mechanism | Observed Effect | Reference |
|---|---|---|---|---|
| Caffeic Acid Alkyl Esters | PC12 neuronal cells | PI3K pathway activation | Promoted neuronal survival, enhanced neurite outgrowth | nih.gov |
| Sulforaphane | AD-like cell & animal models | Anti-inflammatory, anti-oxidative stress | Ameliorated cognitive impairment, reduced AD biomarkers | researchgate.netmdpi.com |
| Hesperidin | Models of neurodegeneration | Modulation of apoptosis, cytokine production | Mitigated dopaminergic neuron degeneration | mdpi.com |
Antimelanogenic Mechanisms (e.g., Tyrosinase Inhibition)
The quest for potent and safe agents to manage hyperpigmentation has led to the investigation of various natural and synthetic compounds, including derivatives of cinnamic acid. The primary mechanism underlying the antimelanogenic activity of many of these compounds is the inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. dntb.gov.uantu.edu.sg Tyrosinase catalyzes the initial steps of melanogenesis, including the hydroxylation of tyrosine. dntb.gov.ua By inhibiting this enzyme, the entire melanin production cascade can be downregulated.
Cinnamic acid and its derivatives have demonstrated significant inhibitory effects on tyrosinase activity. For instance, cinnamic acid itself has been shown to reduce melanin production in melan-a cells and exhibits a potent inhibitory effect on tyrosinase activity and expression. researchgate.net The depigmenting activity of cinnamic acid has also been observed in UV-B-induced hyperpigmentation models. researchgate.net
The structure of cinnamic acid derivatives plays a crucial role in their tyrosinase inhibitory potential. Studies on various derivatives have revealed that specific substitutions on the molecule can enhance or diminish its activity. For example, certain synthetic derivatives have been designed as hybrid structures of known potent tyrosinase inhibitors, resulting in compounds with significantly lower IC50 values compared to the commonly used kojic acid. dntb.gov.ua Molecular docking studies have further elucidated the interaction between these inhibitors and the tyrosinase enzyme, suggesting a competitive inhibition mechanism where the compound binds to the active site with high affinity. dntb.gov.ua
Research on extracts from plants like Prunus mahaleb has led to the isolation of several cinnamic acid derivatives that exhibit noncompetitive tyrosinase inhibitory activity. nih.gov These compounds also show dose-dependent inhibitory effects on intracellular tyrosinase and melanin levels in melanoma cell lines. nih.gov The type of inhibition (competitive, noncompetitive, or mixed) can vary among different derivatives, highlighting the diverse ways these molecules can interact with and modulate tyrosinase function. nih.govresearchgate.net
Table 1: Antimelanogenic Activity of Cinnamic Acid Derivatives
| Compound/Extract | Mechanism of Action | Key Findings |
| Cinnamic acid | Inhibition of tyrosinase activity and expression. researchgate.net | Reduced melanin production in melan-a cells and depigmenting activity on UV-B-induced hyperpigmentation. researchgate.net |
| Synthetic Cinnamic Acid Derivatives | Competitive inhibition of tyrosinase. dntb.gov.ua | Significantly lower IC50 values compared to kojic acid. dntb.gov.ua |
| Prunus mahaleb extracts | Noncompetitive tyrosinase inhibition. nih.gov | Dose-dependent reduction of intracellular tyrosinase and melanin levels. nih.gov |
| Various Derivatives | Modulation of signaling pathways (e.g., cAMP-PKA-CREB-MITF). nih.govmedicaljournals.se | Down-regulation of tyrosinase gene expression. nih.gov |
Hepatoprotective Mechanisms (e.g., Modulation of Oxidative Stress)
Cinnamic acid and its derivatives have demonstrated significant hepatoprotective effects in various preclinical models of liver injury, primarily through the modulation of oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key pathogenic factor in many liver diseases.
In models of acute liver damage induced by toxins like carbon tetrachloride (CCl4), pretreatment with cinnamic acid derivatives has been shown to mitigate hepatocellular damage. scilit.comresearchgate.net This protection is evidenced by the normalization of liver function markers such as alanine (B10760859) aminotransferase (ALT), alkaline phosphatase (ALP), and bilirubin. researchgate.netresearchgate.net Macroscopic and microscopic examination of the liver in these studies revealed reduced inflammation, necrosis, and steatosis in animals treated with the derivatives. researchgate.net
The primary mechanism underlying this hepatoprotection is the antioxidant activity of these compounds. Cinnamic acid derivatives can scavenge free radicals and reduce lipid peroxidation, a detrimental process that damages cell membranes. researchgate.net Studies have shown that these compounds can decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the levels of endogenous antioxidants like glutathione (B108866) (GSH). researchgate.netrbmb.net
Furthermore, cinnamic acid derivatives can influence the activity of key antioxidant enzymes. In hyperglycemic conditions, which can induce oxidative stress in liver cells, cinnamic acid has been found to increase the activity of catalase and glutathione peroxidase in a dose-dependent manner. rbmb.net This enhancement of the cellular antioxidant defense system helps to neutralize excess ROS and protect hepatocytes from damage.
In addition to direct antioxidant effects, some cinnamic acid derivatives may exert their hepatoprotective effects by inducing oxidative stress within specific contexts, such as in inhibiting viral replication. For instance, certain derivatives have been found to suppress hepatitis C virus (HCV) replication by inducing ROS production, which can interfere with viral processes. nih.gov
The structural features of cinnamic acid derivatives are critical for their hepatoprotective activity. Studies comparing different analogues have revealed that the presence and position of hydroxyl groups on the phenyl ring are important for their pharmacological properties. nih.gov For example, the 4-hydroxy substituent appears to be particularly crucial for hepatoprotective activity. nih.gov
Table 2: Hepatoprotective Effects of Cinnamic Acid Derivatives
| Compound/Derivative | Model of Liver Injury | Key Mechanistic Findings |
| LQM717 and LQM755 | Carbon tetrachloride (CCl4)-induced acute liver damage. scilit.comresearchgate.net | Reduced inflammation, necrosis, and steatosis; normalization of liver enzymes. researchgate.net |
| Cinnamic acid | Orthophenylphenol-induced oxidative stress. researchgate.net | Reduced lipid peroxidation (MDA levels) and increased antioxidant enzymes. researchgate.net |
| Cinnamic acid | High glucose-induced oxidative stress in HepG2 cells. rbmb.net | Increased catalase and glutathione peroxidase activity; decreased inflammatory gene expression. rbmb.net |
| Compound 6 (synthetic derivative) | Hepatitis C virus (HCV) replicon cells. nih.gov | Inhibition of HCV replication via induction of reactive oxygen species (ROS). nih.gov |
| 4-hydroxycinnamic acid | Carbon tetrachloride (CCl4)-induced liver damage. nih.gov | Showed better improvement in hepatic injury markers compared to caffeic acid. nih.gov |
Mechanisms of Lipid Metabolism Modulation and Anti-obesity Effects
Hydroxycinnamic acid derivatives have emerged as promising agents for managing obesity and related metabolic disorders through their multifaceted effects on lipid metabolism. nih.govresearchgate.net Their mechanisms of action involve inhibiting adipogenesis, reducing lipid accumulation, and modulating key signaling pathways involved in fat metabolism.
One of the primary anti-obesity mechanisms of these compounds is the inhibition of adipocyte differentiation (adipogenesis). nih.gov Studies using 3T3-L1 preadipocytes, a common cell line for studying obesity, have shown that hydroxycinnamic acid derivatives can prevent these cells from differentiating into mature fat cells. nih.govresearchgate.net This is achieved by down-regulating the expression of key adipogenic transcription factors such as CCAAT/enhancer-binding protein α (C/EBPα), sterol regulatory element-binding protein 1c (SREBP-1c), and peroxisome proliferator-activated receptor γ (PPARγ). nih.gov
Furthermore, these compounds can suppress fat accumulation by inhibiting the expression of proteins involved in fatty acid synthesis and storage, including fatty acid synthase (FAS), fatty acid binding protein 4 (FABP4), leptin, and perilipin. nih.gov Some derivatives, like 3-chloro-4,5-dihydroxybenzaldehyde, have been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK), a key energy sensor that, when activated, promotes fatty acid oxidation and inhibits lipid synthesis. nih.gov
In animal models of high-fat diet-induced obesity, administration of cinnamic acid and its derivatives has been shown to reduce body weight gain, decrease the weight of the liver and adipose tissue, and ameliorate hepatic steatosis and adipocyte hypertrophy. nih.govresearchgate.net These effects are often accompanied by an improvement in the serum lipid profile, including a reduction in total cholesterol, triglycerides, and LDL-cholesterol. nih.gov
The modulation of lipid metabolism by these compounds also extends to the inhibition of enzymes involved in fat digestion and absorption. Cinnamic acid, for example, has been found to inhibit pancreatic lipase (B570770) activity, which is crucial for the breakdown and absorption of dietary fats. nih.gov By inhibiting this enzyme, cinnamic acid can reduce the uptake of fat from the intestine.
Moreover, hydroxycinnamic acid derivatives can influence the expression of adipokines, which are hormones secreted by adipose tissue. They have been shown to reduce the expression of pro-inflammatory adipokines like tumor necrosis factor-α (TNFα) and monocyte chemoattractant protein-1 (MCP-1), while increasing the secretion of the anti-inflammatory adiponectin. nih.govresearchgate.net This modulation of adipokine secretion can help to reduce the chronic low-grade inflammation associated with obesity.
Table 3: Anti-obesity Mechanisms of Cinnamic Acid Derivatives
| Compound/Derivative | Model | Key Mechanistic Findings |
| 3-Chloro-4,5-dihydroxybenzaldehyde | 3T3-L1 adipocytes | Suppressed adipogenesis, decreased lipid accumulation, and increased AMPK phosphorylation. nih.gov |
| Cinnamic acid | High-fat diet-fed rats | Reduced body weight gain, improved serum lipid profile, and inhibited pancreatic lipase and ACE activity. nih.gov |
| Hydroxycinnamic acid derivatives | General | Inhibit macrophage infiltration, reduce pro-inflammatory adipokines (TNFα, MCP-1), and increase adiponectin. nih.govresearchgate.net |
| p-hydroxycinnamic acid | 3T3-L1 preadipocytes | Suppressed adipogenesis by inhibiting the MAPK/ERK signaling pathway. researchgate.netnih.gov |
| trans-Cinnamic acid | HepG2 cells and HFD-fed mice | Decreased lipid accumulation, curbed body weight gain, and ameliorated hepatic steatosis. researchgate.net |
Herbicide Activity Mechanisms on Plant Germination and Growth
Hydrocinnamic acid and its derivatives have been identified as having allelopathic properties, meaning they can influence the germination and growth of other plants. This has led to research into their potential as natural herbicides. Their mechanisms of action are multifaceted, affecting various physiological processes in plants.
One of the primary herbicidal effects of hydrocinnamic acid is the inhibition of seed germination. nih.gov This has been observed in several plant species, including parasitic weeds like Cuscuta campestris. nih.gov The inhibition of germination prevents the establishment of weed seedlings, providing an early and effective method of control.
The phytotoxic activity of these compounds is also manifested in the inhibition of seedling growth. Structure-activity relationship studies have been conducted to identify the key structural features of hydrocinnamic acid analogues that are necessary for their herbicidal action. nih.gov These studies have shown that the position and type of functional groups on the aromatic ring significantly influence the bioactivity of the compound. nih.gov
At the cellular level, cinnamic acid and its derivatives can cause changes in the permeability of the cell membrane and reduce the activity of H+-ATPase. nih.gov The disruption of membrane integrity and ion transport can lead to a cascade of detrimental effects, ultimately inhibiting plant growth.
Furthermore, hydroxycinnamic acids and their derivatives can influence nutrient uptake and help plants respond to environmental stresses like heavy metal toxicity. nih.gov They can chelate metals in the soil, reducing their uptake by the plant and mitigating their toxic effects. nih.gov While this is a beneficial effect for the plant producing these compounds, it can be exploited as a herbicidal mechanism against other plants by disrupting their nutrient balance.
In response to various stresses, plants accumulate phenolic compounds, including hydroxycinnamic acids. nih.gov These compounds can be incorporated into the cell wall, strengthening it and providing a barrier against pathogens. nih.gov However, when applied exogenously as herbicides, high concentrations of these compounds can disrupt normal cellular processes and inhibit growth.
The phenylpropanoid pathway, which is responsible for the synthesis of hydroxycinnamic acids, is a key target for some herbicides. nih.gov By understanding how these compounds are synthesized and how they affect plant physiology, it is possible to design more effective and specific herbicides based on the hydrocinnamic acid scaffold.
Table 4: Herbicidal Mechanisms of Hydrocinnamic Acid and its Derivatives
| Compound/Derivative | Target Plant/System | Key Mechanistic Findings |
| Hydrocinnamic acid | Cuscuta campestris (parasitic weed) | Inhibition of seed germination and seedling growth. nih.gov |
| Hydrocinnamic acid analogues | Cuscuta campestris | Structure-activity relationship identified key functional groups for bioactivity. nih.gov |
| Cinnamic acid and derivatives | General plant systems | Changes in cell membrane permeability and reduction of H+-ATPase activity. nih.gov |
| Hydroxycinnamic acids | Plants under heavy metal stress | Chelation of metals in soil, affecting ion uptake and toxicity. nih.gov |
| Hydroxycinnamic acids | Plants under various stresses | Accumulation in cell walls, influencing growth and defense responses. nih.gov |
Modulation of Amyloidogenic Protein Aggregation
The aggregation of amyloidogenic proteins, such as amyloid-beta (Aβ) and alpha-synuclein (B15492655), is a key pathological hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. mdpi.commdpi.comnih.gov Cinnamic acid and its derivatives have emerged as potential therapeutic agents due to their ability to modulate this aggregation process. mdpi.commdpi.com
The primary mechanism by which these compounds inhibit protein aggregation is through direct interaction with the monomeric or oligomeric forms of the amyloidogenic proteins. mdpi.com It is presumed that the aromatic rings of these polyphenolic compounds can interact with the protein, sterically hindering further aggregation and the formation of mature amyloid fibrils. mdpi.com
Studies have shown that various cinnamic acid derivatives can effectively reduce the rate of alpha-synuclein fibrillization. mdpi.com For example, 3,4-dimethoxycinnamic acid (3,4DMCA), a metabolite of caffeic acid, has been shown to have a considerable inhibitory effect on the pathological transformation of alpha-synuclein. mdpi.com Coffee extracts containing 3,4DMCA and other cinnamic acid derivatives have also been found to be effective in this regard. mdpi.com
The inhibitory activity of these compounds is not limited to alpha-synuclein. Cinnamic acid and its derivatives have also been shown to inhibit the aggregation of other amyloidogenic proteins, such as the prion protein. mdpi.com Furthermore, they have been found to inhibit fructose-mediated protein glycation, a process that can lead to the formation of advanced glycation end products (AGEs) and contribute to protein aggregation and diabetic complications. nih.gov These compounds can reduce the formation of Nɛ-(carboxymethyl) lysine (B10760008) (CML), a major AGE, and decrease the level of amyloid cross β-structures. nih.gov
The specific structural features of cinnamic acid derivatives influence their anti-amyloidogenic activity. The presence of hydroxyl or methoxy (B1213986) groups on the phenyl ring can affect their solubility and antioxidant potential, which in turn can impact their ability to interact with and inhibit protein aggregation. mdpi.com
In addition to inhibiting the formation of new aggregates, some cinnamic acid derivatives, like curcumin, have been shown to disaggregate preformed amyloid fibrils. mdpi.com This suggests that these compounds may not only prevent the progression of amyloid-related diseases but also have the potential to reverse existing pathology.
The mechanism of inhibition is complex and may involve multiple interactions. While some data suggest that these compounds bind to the monomeric form of the protein and stabilize non-toxic oligomers, other results indicate that they may be more effective at disintegrating fibrils and preventing seeding, rather than inhibiting fibrillation from the monomeric state. mdpi.com
Table 5: Modulation of Amyloidogenic Protein Aggregation by Cinnamic Acid Derivatives
| Compound/Derivative | Target Protein | Key Mechanistic Findings |
| 3,4-dimethoxycinnamic acid (3,4DMCA) | Alpha-synuclein | Inhibits the pathological transformation and fibrillization of alpha-synuclein. mdpi.com |
| Cinnamic acid and derivatives | Bovine serum albumin (BSA) | Inhibit fructose-mediated protein glycation and the formation of advanced glycation end products (AGEs). nih.gov |
| Cinnamic acid derivatives | Prion protein | Prevent pathological transformation. mdpi.com |
| Ferulic acid | Alpha-synuclein | One of the most active inhibitors of α-synuclein fibrillation. mdpi.com |
| Hydroxycinnamic acid derivatives | Amyloid-beta (Aβ) | Exert anti-amyloid aggregation activity. nih.gov |
Quantitative Structure Activity Relationship Qsar and Structure Activity Relationship Sar Investigations
Systematic Analysis of Substituent Effects on Biological Efficacy
Structure-Activity Relationship (SAR) studies involve methodically altering parts of a molecule to determine which functional groups and structural features are essential for its biological effects. For the 3-chloro-4-hydroxycinnamic acid scaffold, this analysis focuses on three primary regions: the aromatic ring, the acrylic acid side chain, and the carboxylic acid terminus.
The substituents on the phenyl ring of cinnamic acid derivatives play a critical role in modulating their biological efficacy. The specific placement of halogen and hydroxyl groups, as seen in this compound, is a result of optimization to enhance activity.
Hydroxyl Group Position : The position of the hydroxyl group is paramount. Studies on various hydroxycinnamic acid derivatives consistently demonstrate that a hydroxyl group at the para position (C4) of the phenolic ring is crucial for many biological activities, including anticancer effects. nih.gov For instance, in studies comparing different hydroxycinnamic acid derivatives, those with a para-hydroxyl group showed superior cytotoxic effects on cancer cell lines. nih.gov This highlights the importance of the 4-hydroxy moiety in the this compound structure.
Halogen Substitution : The introduction of a chlorine atom at the meta position (C3) significantly influences the electronic properties of the phenyl ring. As an electron-withdrawing group, the chlorine atom can increase the acidity of the phenolic hydroxyl group. nih.gov This modification can alter binding interactions with biological targets. A library of compounds based on the 3-chloro-4-hydroxyphenylacetamide framework, a closely related structure, has been developed for pharmaceutical screening, indicating the recognized potential of this substitution pattern. nih.gov The presence of the chlorine atom can also lead to specific interactions, such as halogen bonds, which can contribute to the binding affinity within protein pockets. nih.gov
Electron-Donating/Withdrawing Moieties : The interplay between electron-donating groups (like -OH) and electron-withdrawing groups (like -Cl) on the aromatic ring creates a specific electronic profile that can be fine-tuned. Replacing or adding other groups would substantially alter this profile. For example, adding methoxy (B1213986) groups (an electron-donating group) in place of or in addition to the hydroxyl group is a common strategy in modifying cinnamic acids, often affecting metabolic stability and cell permeability.
Table 1: Influence of Aromatic Ring Substitutions on the Activity of Cinnamic Acid Derivatives
| Base Scaffold | Substitution Pattern | Key Finding | Reference |
|---|---|---|---|
| Cinnamic Acid | 4-Hydroxy | The para-hydroxyl group is often essential for potent biological activity, such as cytotoxicity in AML cells. | nih.gov |
| Cinnamic Acid | 3-Chloro-4-Hydroxy | The chlorine atom modifies electronic properties and can participate in specific binding interactions like halogen bonds. | nih.govnih.gov |
| Flavylium (B80283) Core | 3-Chloro | A chloro substituent can dramatically increase the acidity of a nearby flavylium cation. | nih.gov |
Role of the Alpha, Beta-Unsaturated Side Chain and Stereochemistry
The acrylic acid side chain is a defining feature of cinnamic acids and is indispensable for many of their biological functions.
α,β-Unsaturated System : This moiety acts as a Michael acceptor, a reactive site for nucleophilic addition. The presence of the α,β-double bond is critical for the activity of many cinnamic acid derivatives. nih.gov Studies comparing analogues with a saturated propionic acid side chain to those with the unsaturated cinnamic side chain revealed a significant loss of activity in the saturated versions. nih.gov For example, derivatives lacking the C7-C8 double bond had no potentiating effects on the differentiation of acute myeloid leukemia (AML) cells, unlike their unsaturated counterparts. nih.gov This suggests that the electrophilic nature of the α,β-unsaturated carbonyl system is mechanistically important. nih.gov
Stereochemistry : The double bond in the side chain can exist in two geometric isomers: the E (trans) and Z (cis) forms. Naturally occurring cinnamic acids are predominantly in the more stable E configuration. The stereochemistry can have a profound impact on how the molecule fits into a target's binding site, and thus on its biological activity. While specific stereochemistry studies on this compound are not widely reported, research on related compounds often shows differential activity between isomers.
Modification of the terminal carboxylic acid group is a common strategy in medicinal chemistry to improve properties such as cell permeability, metabolic stability, and target engagement. thermofisher.com
Esterification : Converting the carboxylic acid to an ester, particularly a methyl ester, has been shown to enhance the biological activity of hydroxycinnamic acid derivatives in certain contexts. nih.gov For instance, methyl 4-hydroxycinnamate was found to be a more potent enhancer of calcitriol-induced differentiation in AML cells than its parent carboxylic acid. nih.gov This improvement is often attributed to increased lipophilicity, which facilitates passage across cell membranes.
Amidation : The formation of amides by coupling the carboxylic acid with various amines introduces a new functional group capable of forming additional hydrogen bonds. thermofisher.com This can lead to altered or improved binding affinity and selectivity for a given biological target. A library of compounds based on 3-chloro-4-hydroxyphenylacetamide demonstrates the utility of this derivatization. nih.gov The synthesis of amides from carboxylic acids is a well-established method in drug development, often utilizing coupling agents to facilitate the reaction. thermofisher.comnih.gov
Table 2: Effect of Side Chain and Carboxylic Acid Derivatization on Biological Activity
| Modification | Structural Change | Impact on Activity | Reference |
|---|---|---|---|
| Side Chain Saturation | C=C bond reduced to C-C bond | Significant or complete loss of biological potentiation activity. | nih.gov |
| Esterification | -COOH converted to -COOCH₃ | Enhanced activity in some cancer cell models, likely due to improved cell permeability. | nih.gov |
| Amidation | -COOH converted to -CONH-R | Creates new hydrogen bonding opportunities, potentially altering target affinity and selectivity. | nih.govnih.gov |
Computational Approaches to SAR and QSAR Modeling for Predictive Bioactivity
To accelerate the process of drug discovery and reduce reliance on extensive synthesis and biological testing, computational methods are employed to predict the activity of novel compounds. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this domain. nih.govresearchgate.net
QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their measured biological activity. science.gov For a series of this compound analogues, a QSAR study would involve:
Data Collection : Assembling a dataset of derivatives with their experimentally determined biological activities (e.g., IC₅₀ values).
Descriptor Calculation : Using software to calculate a wide range of molecular descriptors for each compound. These can include physicochemical properties (e.g., LogP, molecular weight), electronic descriptors (e.g., partial charges), and 3D descriptors (e.g., molecular shape).
Model Building : Employing statistical methods, such as partial least squares (PLS) or machine learning algorithms like random forest, to build a model that links the descriptors to the activity. researchgate.netscience.gov
Validation : Rigorously testing the model's predictive power using internal and external validation sets to ensure its reliability. nih.govresearchgate.net
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed view by analyzing the 3D fields surrounding the molecules. science.gov These models can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would likely increase or decrease biological activity. Such insights are invaluable for guiding the design of new derivatives of the this compound scaffold with predicted high efficacy.
Ligand Efficiency and Fragment-Based Drug Design Principles Applied to this compound Scaffolds
Modern drug discovery often utilizes principles of efficiency and modularity, as exemplified by ligand efficiency metrics and fragment-based drug design (FBDD).
Ligand Efficiency (LE) : This metric assesses the quality of a binding interaction by normalizing the binding energy of a compound by its size (typically the number of non-hydrogen atoms). nih.govyoutube.com It is calculated as the free binding energy (ΔG) divided by the heavy atom count (HAC). LE helps researchers identify small, efficient "fragments" that provide a high degree of binding energy per atom. youtube.com When optimizing derivatives of this compound, monitoring LE ensures that increases in potency are not achieved simply by adding size, which can negatively impact drug-like properties. A compound with a high LE is considered a more efficient and promising starting point for further optimization.
Fragment-Based Drug Design (FBDD) : FBDD is a powerful strategy for identifying lead compounds. nih.govyoutube.com It begins by screening libraries of small molecules, or "fragments" (typically with a molecular weight < 300 Da), for weak but efficient binding to a biological target. youtube.com The this compound scaffold, or smaller substructures thereof like 3-chloro-4-hydroxyphenol, are ideal candidates for inclusion in fragment libraries. Once a fragment hit is identified and its binding mode is determined (usually via X-ray crystallography or NMR), it can be optimized into a more potent lead compound through several strategies: youtube.com
Fragment Growing : Extending the fragment to interact with adjacent pockets in the binding site. youtube.comyoutube.com
Fragment Linking : Connecting two or more fragments that bind to different, nearby sites. youtube.com
Fragment Merging : Combining the features of overlapping fragments into a single, more potent molecule. youtube.com
The use of a 3-chloro-4-hydroxyphenyl-containing scaffold in the development of kinase inhibitors illustrates the practical application of these principles, where a fragment was identified binding to a specific pocket and subsequently elaborated into a potent inhibitor. nih.gov This approach highlights the potential of using the this compound core as a foundational element in modern, structure-guided drug discovery campaigns.
Advanced Analytical Chemistry and Spectroscopic Characterization Techniques
High-Resolution Mass Spectrometry (MS) and Tandem MS for Complex Mixture Analysis and Metabolite Identification
High-resolution mass spectrometry (HRMS) is indispensable for the accurate mass determination of 3-chloro-4-hydroxycinnamic acid, enabling its identification in complex biological and environmental matrices. Tandem MS (MS/MS) further aids in structural elucidation by providing characteristic fragmentation patterns. This is particularly important in metabolomic studies where numerous structurally similar compounds may be present.
Metabolomic analyses of related hydroxycinnamic acids have demonstrated the power of liquid chromatography-mass spectrometry (LC-MS) in identifying and quantifying these compounds and their metabolites in various samples. nih.govnih.gov For instance, studies on the metabolism of chlorogenic acids reveal their conversion by gut microbiota into various metabolites, including m-coumaric acid and other phenylpropionic acid derivatives. nih.gov Although direct MS data for this compound is not extensively detailed in the provided results, the techniques applied to its parent compounds are directly applicable. The use of rationally designed matrices, such as 4-chloro-α-cyanocinnamic acid (Cl-CCA), has been shown to significantly enhance the sensitivity and peptide recovery in MALDI-MS, a technique that could be adapted for the analysis of this compound and its metabolites. pnas.orgnih.gov
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules like this compound. While 1D NMR (¹H and ¹³C) provides initial structural information, 2D NMR techniques are often necessary to resolve spectral overlap and establish connectivity in more complex molecules. omicsonline.org
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental. core.ac.uk COSY identifies proton-proton couplings, while HSQC and HMBC reveal one-bond and multiple-bond correlations between protons and carbons, respectively. core.ac.ukdntb.gov.ua This suite of experiments allows for the complete assignment of all proton and carbon signals, confirming the substitution pattern on the aromatic ring and the geometry of the acrylic acid side chain. Although specific 2D NMR data for this compound is not available in the search results, data for the related 3-chloro-4-hydroxyphenylacetic acid shows distinct proton and carbon chemical shifts that would be characteristic and useful for comparison. chemicalbook.comchemicalbook.com
Table 1: Representative NMR Data for Related Compounds
| Compound | Nucleus | Chemical Shift (ppm) | Solvent |
| 3-chloro-4-hydroxyphenylacetic acid | ¹H | 7.26, 7.09, 6.98, 3.56 | CDCl₃ |
| 3-chloro-4-hydroxyphenylacetic acid | ¹H | 11.0, 10.0, 7.23, 7.02, 6.92, 3.47 | DMSO-d₆ |
| 4-hydroxycinnamic acid | ¹³C | 178.91, 159.82, 143.53, 132.30, 124.12, 118.53 | D₂O |
This table presents data for related compounds to illustrate the type of information obtained from NMR spectroscopy. Specific data for this compound was not found in the provided search results.
Chromatographic Methodologies for Isolation, Quantification, and Purity Assessment
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are fundamental for the analysis of this compound. These methods are routinely used for the separation, identification, and quantification of hydroxycinnamic acids and their derivatives in various research matrices. d-nb.infopensoft.netpensoft.netresearchgate.netnih.gov
HPLC-DAD methods have been optimized for the analysis of hydroxycinnamic acid derivatives, offering good linearity, precision, and accuracy. d-nb.inforesearchgate.net The use of a C18 column with a gradient elution system is common. d-nb.infonih.gov UPLC-MS provides enhanced sensitivity and selectivity, with low limits of detection (LOD) and quantification (LOQ), making it suitable for trace-level analysis. nih.govlcms.cz These methods are crucial for assessing the purity of synthesized this compound and for quantifying it in complex mixtures.
Table 2: Typical HPLC-DAD Method Parameters for Hydroxycinnamic Acid Analysis
| Parameter | Value |
| Column | C18 |
| Mobile Phase | Gradient of aqueous acid (e.g., acetic acid) and acetonitrile |
| Detection Wavelength | ~315-330 nm |
| Flow Rate | ~1.0 mL/min |
This table summarizes typical parameters based on methods for related hydroxycinnamic acids. d-nb.infonih.gov
Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable insights into the molecular structure, functional groups, and intermolecular interactions of this compound.
The FT-IR and FT-Raman spectra of related chloro-substituted cinnamic and benzoic acids have been studied in detail. rsc.org For instance, in 3-chloro-trans-cinnamic acid, characteristic vibrational bands for the carbonyl (C=O) and aliphatic carbon-carbon double bond (C=C) are observed in both IR and Raman spectra. rsc.org Similar characteristic bands would be expected for this compound, with additional bands corresponding to the hydroxyl group. These techniques are sensitive to conformational changes and hydrogen bonding, which are critical for understanding the solid-state packing and solution behavior of the molecule. Theoretical calculations are often employed to aid in the assignment of vibrational modes. nih.gov
Electronic Spectroscopy (UV-Vis, CD) for Electronic Structure and Chiral Recognition
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The absorption maxima (λmax) are characteristic of the chromophore, which consists of the substituted benzene (B151609) ring conjugated with the acrylic acid side chain. The position and intensity of the absorption bands can be influenced by the solvent and pH due to their effect on the electronic structure. For hydroxycinnamic acid derivatives, the maximum absorption wavelengths typically range between 240 nm and 320 nm. researchgate.net
Circular Dichroism (CD) spectroscopy would be relevant if this compound were chiral or placed in a chiral environment. As the molecule itself is not chiral, it would not exhibit a CD spectrum unless it forms complexes with chiral molecules or is part of a chiral supramolecular assembly.
X-ray Crystallography for Solid-State Structure and Crystal Engineering Studies
Studies on the crystal structure of the related 3-chloro-trans-cinnamic acid have been conducted, including solving its structure from powder X-ray diffraction data. acs.org Furthermore, research on 3-chloro-4-hydroxyphenylacetic acid has highlighted its utility in crystal engineering studies due to its functional groups, which can participate in various intermolecular interactions. nih.govresearchgate.net These studies demonstrate the importance of the chloro and hydroxyl substituents in directing the crystal packing. Similar principles would apply to this compound, making it an interesting target for crystal engineering to control solid-state properties.
Theoretical and Computational Chemistry Applications to 3 Chloro 4 Hydroxycinnamic Acid
Quantum Mechanical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental tools for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electronic structure, which in turn governs a molecule's reactivity and spectroscopic signature.
Electronic Structure and Reactivity: DFT calculations are frequently used to determine the distribution of electrons within a molecule, identifying electron-rich and electron-poor regions. Key descriptors derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap, for instance, is an indicator of a molecule's chemical stability and its susceptibility to electronic excitation. researchgate.netresearchgate.net For hydroxycinnamic acids, these calculations are vital for understanding their antioxidant properties. researchgate.netphyschemres.org The ability to donate a hydrogen atom or an electron to neutralize free radicals can be quantified by calculating parameters like Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP). physchemres.org Theoretical studies on various hydroxycinnamic acids have shown that the position of the hydroxyl group on the phenyl ring significantly influences antioxidant potential, with the para-hydroxyl group generally leading to higher reactivity due to the stabilization of the resulting radical. researchgate.net
Table 1: Calculated Antioxidant Activity Descriptors for Cinnamic Acid Derivatives (Illustrative) This table presents example data from related compounds to illustrate the output of quantum mechanical calculations, as direct data for 3-chloro-4-hydroxycinnamic acid is not available.
| Compound | Method/Basis Set | BDE (kJ/mol) | IP (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| p-Coumaric Acid | B3LYP/6-311++G(2d,2p) | 365.4 | 7.98 | 4.87 |
| Caffeic Acid | B3LYP/6-311++G(2d,2p) | 340.2 | 7.55 | 4.45 |
| Ferulic Acid | B3LYP/6-311++G(2d,2p) | 358.7 | 7.72 | 4.68 |
Data is sourced and adapted from theoretical studies on hydroxycinnamic acids for illustrative purposes. researchgate.net
Spectroscopic Property Prediction: QM methods can also predict various types of spectra. For example, by calculating the harmonic vibrational frequencies, a theoretical infrared (IR) or Raman spectrum can be generated. researchgate.netarxiv.org These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral peaks. researchgate.net Ab initio calculations on trans-p-coumaric acid have been used to investigate its properties in excited electronic states, providing insights into its photoprotective mechanisms. researchgate.net Such studies are crucial for applications where the interaction of the molecule with light is important.
Molecular Dynamics Simulations for Investigating Compound-Biomolecule Interactions and Conformational Dynamics
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular systems. youtube.comyoutube.comyoutube.com This technique is invaluable for exploring how a compound like this compound might behave in a biological environment, such as its interaction with a protein or its conformational flexibility in solution.
Compound-Biomolecule Interactions: MD simulations can reveal the stability and nature of the interaction between a small molecule (ligand) and a biological macromolecule (like a protein or enzyme). researchgate.netnih.gov For example, a study on the interaction between caffeic acid and pepsin used MD simulations to show that the binding was stable and driven primarily by van der Waals forces and hydrogen bonds. researchgate.netnih.gov The simulations also revealed that this binding altered the secondary structure of the enzyme. researchgate.netnih.gov For this compound, MD simulations could be employed to understand how it binds to a specific target protein, how it affects the protein's flexibility, and the energetic favorability of this binding.
Conformational Dynamics: A molecule's function is often linked to its three-dimensional shape and flexibility. MD simulations can map the conformational landscape of a molecule in different environments. A simulation of ferulic acid in a biological system, for instance, showed a stable complex with its receptor, with minimal conformational changes observed throughout the simulation. nih.gov Similarly, MD simulations of caffeic acid in an arginine solution demonstrated that arginine molecules could intervene to prevent the aggregation of caffeic acid, thereby increasing its solubility. nih.gov This type of analysis for this compound would be crucial for understanding its solubility and how it might behave in various formulations.
Table 2: Illustrative Output from a Molecular Dynamics Simulation of a Cinnamic Acid Derivative-Protein Complex This table shows example data that can be extracted from MD simulations to characterize the stability of a ligand-protein complex. Data is based on studies of related compounds like ferulic acid and caffeic acid. researchgate.netnih.govnih.gov
| Simulation Parameter | Typical Value/Observation | Significance |
|---|---|---|
| RMSD of Protein Backbone | < 3 Å | Indicates the stability of the protein's overall structure during the simulation. |
| RMSF of Ligand | Low fluctuation (< 2 Å) | Suggests the ligand is stably bound in the active site. |
| Radius of Gyration (Rg) | Stable value over time | Indicates the complex remains compact and does not unfold. |
| Binding Free Energy (MM/PBSA) | Negative value (e.g., -30 kcal/mol) | Quantifies the strength of the ligand-protein interaction. |
Molecular Docking and Virtual Screening Approaches for Target Identification and Lead Optimization
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule like this compound might bind to a protein target. nih.govthieme-connect.demdpi.com
Target Identification and Binding Mode Analysis: Docking studies can screen a compound against various known protein structures to identify potential biological targets. Once a target is identified, docking can provide a detailed, static picture of the binding mode. For instance, docking studies on substituted cinnamic acids have been used to investigate their inhibitory mechanism against tyrosinase, an enzyme involved in melanin (B1238610) production. nih.govresearchgate.net These studies revealed that the compounds bind within the enzyme's active site, often interacting with the copper ions essential for its catalytic activity. nih.govmdpi.com For this compound, docking could predict its binding affinity and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in a target's active site.
Virtual Screening and Lead Optimization: Virtual screening involves computationally screening large libraries of compounds against a target protein to identify potential "hits". researchgate.netresearchgate.net Libraries of cinnamic acid derivatives have been virtually screened against targets like Leishmania major DHFR-TS and glucosyltransferase to identify potential inhibitors. researchgate.netumsha.ac.ir If this compound were identified as a hit, its structure could serve as a scaffold for designing new, more potent derivatives. These new virtual compounds could then be docked to the target to prioritize them for synthesis and experimental testing, thereby optimizing the lead compound.
Table 3: Example Molecular Docking Results for Cinnamic Acid Derivatives Against a Protein Target (Tyrosinase) This table illustrates the kind of data generated from molecular docking studies, using tyrosinase as an example target for which data on related compounds is available. nih.govresearchgate.netnih.gov
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| 4-Chlorocinnamic acid | -5.5 to -6.5 | His259, His263, Asn260 | π-π stacking, Hydrogen bond |
| p-Coumaric acid | -6.0 to -7.0 | His61, His263, Val283 | Hydrogen bond, Hydrophobic |
| Caffeic acid | -6.5 to -7.5 | His259, His263, Phe264 | π-π stacking, Hydrogen bond |
Scores and interactions are representative and collated from multiple studies for illustrative purposes.
Prediction of Reaction Mechanisms and Pathways via Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, energy barriers, and reaction pathways that are often difficult to probe experimentally. researchgate.net
By applying DFT and other QM methods, researchers can map out the potential energy surface of a reaction. This allows for the identification of the lowest energy path from reactants to products, including any intermediate structures and the high-energy transition states that connect them. For example, the mechanisms of radical scavenging by coumaric acids have been studied using DFT, revealing that the reaction can proceed via different pathways, such as hydrogen atom abstraction or addition to a double bond, depending on the specific radical species involved. nih.gov The calculated energy barriers for these pathways help to determine which mechanism is dominant. nih.gov
Furthermore, computational studies have been conducted on the decarboxylation of cinnamic acids, a reaction of significant interest. nih.govacs.orgacs.orgrsc.org These theoretical investigations can clarify whether the reaction proceeds through a concerted or stepwise mechanism and how substituents on the phenyl ring influence the reaction rate and outcome. For this compound, computational modeling could be used to predict its thermal stability and potential decomposition pathways, or to understand the mechanism of its synthesis or derivatization reactions.
Table 4: Illustrative Calculated Energetics for a Reaction Pathway of a Cinnamic Acid Derivative This table provides an example of how computational chemistry can be used to quantify the energetics of a proposed reaction mechanism, using data for the reaction of p-coumaric acid with a hydroxyl radical as an example. nih.gov
| Reaction Pathway | Reactant | Transition State (TS) | Product | Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|---|---|
| H-abstraction from 4-OH | p-coumaric acid + •OH | [TS1] | Phenoxy radical + H₂O | 5.8 |
| •OH addition to Cα | p-coumaric acid + •OH | [TS2] | Adduct radical | 6.2 |
| •OH addition to Cβ | p-coumaric acid + •OH | [TS3] | Adduct radical | 6.5 |
Data adapted from a DFT study on coumaric acids for illustrative purposes. nih.gov
Development and Evaluation of Advanced Derivatives and Analogues of 3 Chloro 4 Hydroxycinnamic Acid
Design and Synthesis of Ester Derivatives with Enhanced Biological Profiles
The esterification of the carboxylic acid or the phenolic hydroxyl group of cinnamic acid derivatives is a common strategy to modify their biological profiles, often by increasing lipophilicity, which can enhance membrane permeability. While direct studies on 3-chloro-4-hydroxycinnamic acid esters are not extensively documented, the principles of their design and synthesis can be inferred from extensive research on structurally related hydroxycinnamic acids like ferulic acid and caffeic acid. scirp.orgmdpi.com
The synthesis of these ester derivatives typically involves standard esterification methods. One common approach is the Fischer-Speier esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst. Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the reaction between the cinnamic acid derivative and an alcohol, a method used in the synthesis of Caffeic Acid Phenethyl Ester (CAPE) analogues. mdpi.com Enzymatic synthesis using lipases has also been explored as a milder and more selective method for producing such esters. nih.gov
Modification through esterification has been shown to significantly impact biological activity. For instance, Caffeic Acid Phenethyl Ester (CAPE) and its synthetic analogues exhibit potent nitric oxide inhibitory activity. canada.ca Studies on ferulic acid derivatives, such as ferulic acid ethyl ester (FAEE), have demonstrated that esterification can regulate enzymes involved in cellular protection against oxidative stress. scirp.org The structure-activity relationship (SAR) of these esters often depends on the nature of the alcohol moiety. For example, in CAPE analogues, elongating the alkyl side chain of the alcohol part can enhance nitric oxide inhibitory activity, although longer chains may introduce toxicity. canada.ca Similarly, for ferulic acid derivatives, the antioxidant activity is influenced by the functional group at the end of the carbon side chain, with lipophilicity being a key determinant in certain environments. nih.govacs.org These findings suggest that ester derivatives of this compound could be designed with tailored alcohol groups to optimize specific biological effects.
Amide Analogues and Their Structure-Activity Relationships
The synthesis of amide analogues by modifying the carboxylic acid group of cinnamic acids has been a fruitful area of research, leading to compounds with diverse biological activities. Studies have been conducted on substituted cinnamic acids, including 3-chloro-cinnamic acid, to explore their potential as herbicides. acs.orgnih.gov
These amide analogues are typically synthesized by converting the cinnamic acid to an activated form, such as an acyl chloride, which is then reacted with a desired amine. In one study, various substituted cinnamic acids, including a 3-chloro variant, were reacted with different substituted anilines to produce a series of cinnamamides. acs.orgnih.gov The resulting compounds were screened for their ability to inhibit seed germination.
The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on both the cinnamic acid ring and the aniline (B41778) moiety significantly influence the biological activity. Generally, the herbicidal activity increased with the concentration of the tested compound. acs.orgnih.gov A key finding was that electron-withdrawing groups on the benzene (B151609) ring of the acid moiety and electron-donating groups on the benzene ring of the amine moiety tended to increase the activity. researchgate.net For example, 2-chloro-(4'-hydroxy) cinnamanilide (B1331705) was identified as one of the most potent compounds, with activity comparable to the standard herbicide metribuzin (B1676530) at all tested concentrations. acs.orgnih.gov In contrast, 4-hydroxy cinnamanilide showed lower activity. acs.orgnih.gov
The table below summarizes the germination inhibition activity of various cinnamamides on radish seeds, illustrating these structure-activity relationships.
| Compound | Concentration (ppm) | Germination Inhibition (%) |
| 3-Chloro Cinnamanilide | 50 | 65.2 |
| 100 | 76.5 | |
| 200 | 88.3 | |
| 3-Chloro (2'-Chloro) Cinnamanilide | 50 | 70.1 |
| 100 | 82.4 | |
| 200 | 93.2 | |
| 4-Hydroxy Cinnamanilide | 100 | <70 |
| 2-Chloro (4'-Hydroxy) Cinnamanilide | 50 | 75.8 |
| 100 | 88.2 | |
| 200 | 98.5 | |
| Metribuzin (Standard) | 50 | 76.2 |
| 100 | 88.5 | |
| 200 | 99.1 | |
| Data sourced from studies on substituted cinnamic acid amides. acs.orgnih.gov |
Further research on ferulic acid amides has shown that these derivatives can act as inhibitors of human monoamine oxidase (hMAO) isoforms, with selectivity depending on the structure of the amine substituent. nih.gov This body of work underscores that the amide linkage provides a robust platform for generating derivatives of this compound with fine-tuned biological activities.
Pro-drug Strategies for Improved Bioavailability and Targeted Delivery (excluding human trials)
Poor aqueous solubility and low oral bioavailability are significant hurdles in the development of many promising therapeutic agents. nih.gov Prodrug strategies involve the chemical modification of a drug into an inactive or less active form that, upon administration, is converted back to the active parent drug through enzymatic or chemical processes in the body. blumberginstitute.org This approach can be used to overcome pharmacokinetic limitations without altering the intrinsic activity of the parent molecule.
For a molecule like this compound, which contains both a carboxylic acid and a phenolic hydroxyl group, several prodrug strategies are applicable. The most common approach is the formation of ester prodrugs. Esterification of the carboxylic acid group increases lipophilicity, which can enhance absorption through the gastrointestinal tract. nih.gov These ester prodrugs are typically designed to be hydrolyzed by ubiquitous esterase enzymes in the blood, liver, and other tissues, releasing the active carboxylic acid.
A particularly effective strategy involves creating amino acid ester prodrugs. Linking an amino acid to the parent drug can leverage amino acid transporters in the gut for improved absorption. nih.gov For example, an L-alanine ester prodrug of an anti-HIV agent demonstrated significantly improved oral bioavailability in preclinical rat models. nih.gov Another approach involves masking the phenolic hydroxyl group. For instance, an aminoalkoxycarbonyloxymethyl (amino AOCOM) ether prodrug was designed to improve the solubility and bioavailability of antimalarial quinolones. nih.gov This type of prodrug releases the active parent compound through a pH-triggered chemical reaction rather than enzymatic cleavage. nih.gov
These preclinical strategies highlight viable pathways for enhancing the delivery of this compound. By converting it into a more soluble or more readily absorbed prodrug, its potential as a therapeutic agent could be more effectively realized in non-human studies.
Future Research Trajectories and Emerging Applications of 3 Chloro 4 Hydroxycinnamic Acid
Identification of Novel Molecular Targets and Signaling Networks
The future of research on 3-chloro-4-hydroxycinnamic acid hinges on the precise identification of its molecular interactome. A significant breakthrough in this area has been the identification of its direct interaction with Photoactive Yellow Protein (PYP). ncbs.res.inrcsb.org Crystallographic studies have successfully captured the structure of PYP with a covalently bound this compound chromophore. ncbs.res.in This research has utilized the compound to probe the internal workings of the protein, specifically to perturb and study the short hydrogen bonds within its structure. rcsb.org
Beyond direct binding targets, research into related analogues suggests that a key signaling network of interest is cellular redox regulation. google.com A patent for amide derivatives of hydroxycinnamic acids, including the 3-chloro analogue, describes a mechanism of action that involves enhancing the generation of reactive oxygen species (ROS). google.com This activity was found to re-sensitize multiple myeloma cells to proteasome inhibitor drugs, pointing toward the cellular oxidative stress response as a critical pathway for this class of compounds. google.com Future investigations will likely focus on identifying the specific enzymatic or non-enzymatic sources of this ROS generation and mapping the downstream signaling cascades that are affected.
| Identified Molecular Target | PDB Code | Organism | Research Context |
| Photoactive Yellow Protein (PYP) | 6MOH | Halorhodospira halophila | Used as a covalently bound chromophore to study protein structural dynamics. ncbs.res.inrcsb.org |
Strategies for Optimizing Preclinical Efficacy and Bioavailability
A major hurdle in translating any promising compound from the laboratory to clinical application is optimizing its pharmacological properties. While specific preclinical efficacy and bioavailability data for this compound are not extensively detailed in current literature, research on closely related compounds highlights key challenges and strategies. For instance, other hydroxycinnamic acid derivatives have been noted for metabolic instability and short half-lives in biological systems. google.com
Future strategies to overcome these limitations will likely involve medicinal chemistry approaches. The synthesis of ester or amide analogues, for example, is a common and effective method to improve metabolic stability, alter solubility, and enhance membrane permeability, thereby increasing oral bioavailability. researchgate.net The creation of a "this compound n-decyl amide" exemplifies such a strategy, where the core structure is modified to enhance its biological activity and potential for in vivo application. google.com Further research is needed to systematically evaluate how different chemical modifications to the this compound scaffold affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Rational Design of Next-Generation Analogues with Tailored Biological Activities
The structural backbone of this compound serves as a valuable scaffold for the rational design of new molecules with highly specific functions. Structure-activity relationship (SAR) studies are central to this effort, aiming to correlate changes in chemical structure with changes in biological effect. researchgate.net
A prime example of this approach is the development of hydroxycinnamic acid amides designed to function as proteasome inhibitor (PI) re-sensitizing agents for treating multiple myeloma. google.com In this work, a variety of derivatives, including "this compound n-decyl amide," were synthesized and tested. google.com This rational design process led to the identification of compounds that could enhance PI sensitivity by modulating cellular redox pathways. google.com Future design strategies will continue to modify the substituents on the phenyl ring and the carboxylic acid group to fine-tune activity, improve target selectivity, and minimize potential off-target effects.
Integration of High-Throughput Screening and Omics Technologies
To accelerate the discovery of new applications and elucidate mechanisms of action, modern research increasingly relies on large-scale screening and systems biology approaches. The initial identification of potent hydroxycinnamic acid derivatives as PI re-sensitizers was accomplished using a high-throughput screening (HTS) platform. google.com This technology allows for the rapid testing of thousands of compounds, making it a cornerstone for future drug discovery efforts based on the this compound scaffold. google.com
Following initial hits from HTS, "omics" technologies are critical for gaining a deeper mechanistic understanding. While specific omics data for this compound is a key area for future research, the finding that its analogues modulate ROS suggests clear avenues for investigation. google.com
Proteomics: Can be used to identify specific proteins that are oxidized or otherwise modified in response to compound-induced ROS.
Transcriptomics: Can reveal which gene expression pathways are activated or suppressed, providing a broad overview of the cellular response to the compound.
Integrating HTS with these omics technologies will create a powerful workflow for identifying novel bioactive analogues and understanding their complex interactions within biological systems.
Exploration of Novel Applications in Agriculture, Food Science, and Environmental Remediation
The utility of this compound and its derivatives extends beyond medicine into industrial and environmental sectors. Research has demonstrated its use as a model compound in studies focused on the catalytic oxidation of lignin (B12514952), a complex polymer that is a major component of biomass waste from agriculture and forestry. researchgate.netresearchgate.net
In these studies, the methyl ester of this compound was oxidized using catalysts like N,N′-ethylenebis(salicylideneiminato)cobalt(II) ([Co(salen)]). researchgate.netresearchgate.net The goal of such research is to develop efficient methods for lignin depolymerization, which can convert this abundant waste material into valuable platform chemicals, biofuels, and functional biopolymers like adsorbents and bioplastics. researchgate.netresearchgate.net This positions this compound as a relevant tool in the development of a circular bio-economy and for environmental remediation through the valorization of waste streams. researchgate.net Future work could explore its potential as a precursor for specialty polymers or as an antimicrobial agent in food packaging, leveraging the known biological activities of phenolic acids.
Q & A
Q. Table 1: Recommended Analytical Parameters for Characterization
| Technique | Parameters | Reference |
|---|---|---|
| HPLC | Column: C18, 5 µm; Flow: 1 mL/min; λ: 254 nm | |
| -NMR | Solvent: DMSO-d6; δ (ppm): 6.3 (d, J=16 Hz, CH=CH), 7.4 (s, C3-Cl) | |
| ESI-MS | Ionization: Negative mode; [M-H]⁻: m/z 212.6 |
Q. Table 2: Enzyme Inhibition Assay Design
| Parameter | Specification |
|---|---|
| Enzyme | Recombinant HAAO (0.1 µg/µL) |
| Substrate | 3-Hydroxyanthranilic acid (100 µM) |
| Incubation | 37°C, 30 min in 50 mM Tris-HCl (pH 7.4) |
| Detection | Absorbance at 360 nm (kynurenine) |
| Controls | EDTA (10 mM), vehicle (0.1% DMSO) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
